tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyridine moiety. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 5-methylpyridin-2-yl methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[(5-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13-7-8-15(18-10-13)21-12-14-6-5-9-19(11-14)16(20)22-17(2,3)4/h7-8,10,14H,5-6,9,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVHMZINXPJVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647926 | |
Record name | tert-Butyl 3-{[(5-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-14-8 | |
Record name | 1,1-Dimethylethyl 3-[[(5-methyl-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-{[(5-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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